3,4-Dimethylhexane-2,5-dione

Catalog No.
S583918
CAS No.
25234-79-1
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylhexane-2,5-dione

CAS Number

25234-79-1

Product Name

3,4-Dimethylhexane-2,5-dione

IUPAC Name

3,4-dimethylhexane-2,5-dione

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3

InChI Key

GECZPGNLQXZLFU-UHFFFAOYSA-N

SMILES

CC(C(C)C(=O)C)C(=O)C

Synonyms

3,4-dimethyl-2,5-hexanedione

Canonical SMILES

CC(C(C)C(=O)C)C(=O)C

3,4-Dimethylhexane-2,5-dione is an organic compound with the molecular formula C8H14O2C_8H_{14}O_2 and a molecular weight of approximately 142.20 g/mol. It features a diketone structure characterized by two carbonyl groups (C=O) located at the second and fifth positions of a hexane chain, with methyl groups attached to the third and fourth carbons. This compound is also known by its IUPAC name, (3R,4R)-3,4-dimethylhexane-2,5-dione. Its structural uniqueness allows it to participate in various

Synthesis and Characterization:

,4-Dimethylhexane-2,5-dione, also known as dimedone, is an organic compound with the chemical formula C₈H₁₄O₂. It is a white crystalline solid that is soluble in many organic solvents. Dimedone can be synthesized through various methods, including the Claisen condensation of acetone and diethyl oxalate.

Researchers have employed different techniques to characterize dimedone, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by identifying the different types of atoms and their positions within the molecule.
  • Mass spectrometry: This technique helps determine the molecular weight of the molecule and its fragments [].

Potential Applications:

Dimedone has been explored for various potential applications in scientific research, including:

  • Organic synthesis: Dimedone can act as a building block for the synthesis of more complex organic molecules. For example, it can be used to synthesize heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in the ring structure.
  • Medicinal chemistry: Dimedone derivatives have been investigated for their potential biological activities, such as anti-inflammatory and anticonvulsant properties []. However, it is important to note that these are preliminary studies, and further research is needed to determine the effectiveness and safety of dimedone or its derivatives for any therapeutic purposes.

3,4-Dimethylhexane-2,5-dione can undergo several significant reactions:

  • Oxidation: The compound can be oxidized to form various derivatives. For example, when treated with oxidizing agents, it can yield corresponding carboxylic acids or alcohols.
  • Protonation: In acidic conditions, protonation can occur at the carbonyl oxygens, affecting the compound's reactivity and stability .
  • Condensation Reactions: It can participate in aldol condensation reactions due to the presence of its diketone functionality, leading to larger carbon frameworks.

Research indicates that 3,4-dimethylhexane-2,5-dione exhibits biological activity that may influence cellular processes. For instance:

  • Neurotoxic Effects: Studies have shown that this compound can impair axonal transport mechanisms in neurons, affecting neurofilament proteins. This suggests potential implications for neurodegenerative conditions .
  • Enzyme Interaction: The compound may interact with various enzymes and receptors, influencing metabolic pathways.

Several synthesis methods have been documented for producing 3,4-dimethylhexane-2,5-dione:

  • From Simple Precursors: One method involves the condensation of acetylacetone with suitable alkylating agents under basic conditions.
  • Via Oxidation of Alcohols: Another approach is to oxidize 3,4-dimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Hydrazine Treatment: It has also been synthesized through reactions involving hydrazine derivatives, leading to complex structures like octamethyl-1,1'-bipyrrole .

3,4-Dimethylhexane-2,5-dione finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Industry: Its biological activity makes it a candidate for drug development and research into therapeutic agents.
  • Chemical Research: The compound is utilized in studies investigating reaction mechanisms and properties of diketones.

Interaction studies have highlighted the compound's potential to affect biological systems:

  • Enzyme Inhibition: Research has indicated that 3,4-dimethylhexane-2,5-dione may inhibit certain enzymes involved in metabolic pathways.
  • Neurotoxicity Assessment: Investigations into its neurotoxic effects have provided insights into how it alters neuronal transport mechanisms .

3,4-Dimethylhexane-2,5-dione shares structural similarities with several other diketones and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2,5-HexanedioneDiketone with no methyl groupsSimpler structure; lacks additional methyl substituents
3,4-Dihydroxy-3,4-dimethylhexane-2,5-dioneHydroxy-substituted derivativeContains hydroxyl groups which alter reactivity
1-Acetyl-2-pyrrolidinoneLactam structureDifferent functional group; used in pharmaceuticals

The presence of methyl groups at positions three and four distinguishes 3,4-dimethylhexane-2,5-dione from these similar compounds. This structural feature contributes to its unique reactivity and biological properties.

Molecular Architecture

The molecule consists of a six-carbon chain with ketone groups at positions 2 and 5. The methyl groups at carbons 3 and 4 introduce steric effects that influence its reactivity. The IUPAC name, 3,4-dimethylhexane-2,5-dione, reflects this arrangement. The canonical SMILES representation is $$ \text{CC(C(C)C(=O)C)C(=O)C} $$, and its InChI key is $$ \text{GECZPGNLQXZLFU-UHFFFAOYSA-N} $$.

Functional Groups and Spectral Characterization

  • Infrared Spectroscopy (IR): Strong absorption bands at approximately 1700 cm⁻¹ confirm the presence of carbonyl groups. Additional peaks near 2900 cm⁻¹ correspond to C-H stretching in methyl groups.
  • Nuclear Magnetic Resonance (NMR):
    • $$ ^1\text{H} $$ NMR: Methyl protons resonate at δ 1.0–1.3 ppm, while carbonyl-adjacent protons appear as complex multiplets due to coupling.
    • $$ ^{13}\text{C} $$ NMR: Carbonyl carbons are observed at δ 205–210 ppm, with methyl carbons at δ 15–25 ppm.
  • Mass Spectrometry: The molecular ion peak at $$ m/z $$ 142 aligns with the molecular formula. Fragmentation patterns include losses of methyl ($$ m/z $$ 127) and carbonyl groups ($$ m/z $$ 85).

Synthesis Methods

Laboratory-Scale Synthesis

  • Claisen Condensation:
    Reacting acetone with diethyl oxalate in the presence of sodium ethoxide yields 3,4-dimethylhexane-2,5-dione. This method proceeds via enolate formation and subsequent alkylation.
    $$
    2 \text{CH}3\text{COCH}3 + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{NaOEt}} \text{C}8\text{H}{14}\text{O}_2 + 2 \text{EtOH}
    $$
  • Oxidation of Diols:
    3,4-Dimethylhexane-2,5-diol can be oxidized using Jones reagent (CrO₃/H₂SO₄) to form the diketone.

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize yield (typically >80%). Purification involves fractional distillation under reduced pressure (boiling point: 144.5–213.2°C).

Chemical Reactions and Reactivity

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the diketone into two carboxylic acids:
    $$
    \text{C}8\text{H}{14}\text{O}2 \xrightarrow{\text{KMnO}4/\text{H}^+} 2 \text{CH}3\text{COOH} + \text{CH}3\text{CH}(\text{COOH})\text{CH}_3
    $$
  • Reduction: Catalytic hydrogenation (H₂/Pd) converts the carbonyl groups to hydroxyls, yielding 3,4-dimethylhexane-2,5-diol.

Nucleophilic Substitution

The compound reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols:
$$
\text{C}8\text{H}{14}\text{O}2 + 2 \text{CH}3\text{MgBr} \rightarrow \text{C}8\text{H}{18}\text{O}2\text{MgBr}2 \xrightarrow{\text{H}2\text{O}} \text{C}8\text{H}{20}\text{O}2
$$

Cyclization Reactions

Under acidic conditions, intramolecular aldol condensation produces cyclic enol ethers, which are intermediates in heterocyclic synthesis.

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

  • Heterocycles: Cyclization reactions yield pyrroles and furans, which are scaffolds in pharmaceuticals.
  • Chiral Auxiliaries: Its stereochemical profile aids in asymmetric synthesis of enantiomerically pure compounds.

Materials Science

  • Coordination Polymers: The diketone acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming networks with applications in catalysis.
  • Photoresists: Derivatives are used in UV-curable resins for microfabrication.

Pharmaceutical Intermediates

3,4-Dimethylhexane-2,5-dione is a key intermediate in synthesizing anti-inflammatory agents and kinase inhibitors. Its ability to form stable enolates facilitates C-C bond formation in drug candidates.

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
2,5-HexanedioneNo methyl groupsHigher reactivity due to less steric hindrance
3,4-Dihydroxy-3,4-dimethylhexane-2,5-dioneHydroxyl substituentsIncreased polarity and hydrogen-bonding capacity
AcetonylacetoneShorter carbon chainLower boiling point (144.5°C vs. 213.2°C)

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25234-79-1

Wikipedia

3,4-dimethylhexane-2,5-dione

Dates

Last modified: 08-15-2023

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